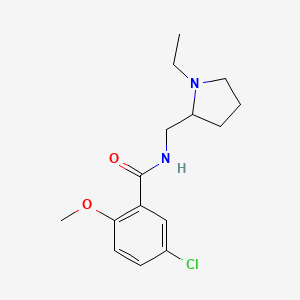
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring, a hydroxyethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate typically involves the reaction of a suitable precursor with ethyl 3-oxobutanoate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the ester group may produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.
2-Hydroxyethyl acrylate: Contains a hydroxyethyl group but differs in the presence of an acrylate moiety instead of a tetrahydrofuran ring.
Tetrahydrofuran-3-carboxylic acid: Shares the tetrahydrofuran ring but has a carboxylic acid group instead of an ester.
Propiedades
Fórmula molecular |
C12H20O5 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyloxolane-3-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-3-5-9-8-12(6-7-13,11(15)17-9)10(14)16-4-2/h9,13H,3-8H2,1-2H3 |
Clave InChI |
XDGFWXGJFMPZSH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C(=O)O1)(CCO)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)

![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

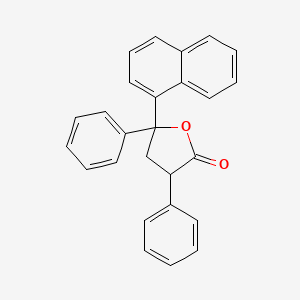
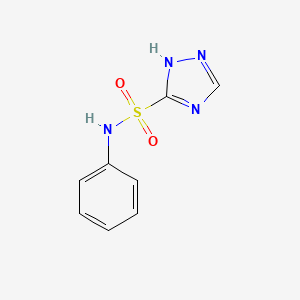
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

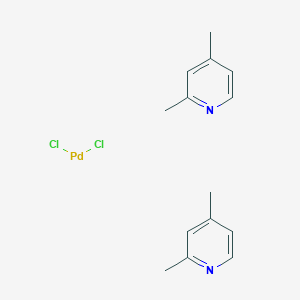
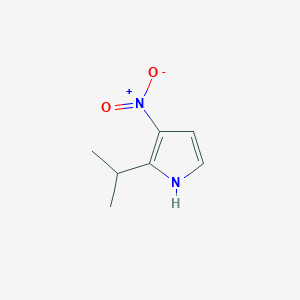
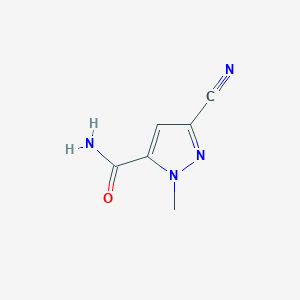
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)

